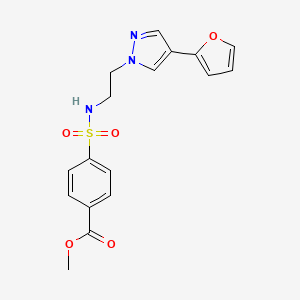

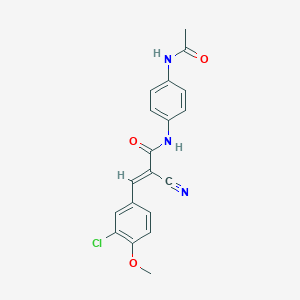

![molecular formula C11H7BrN2O B2425108 7-溴吡咯并[1,2-A]喹喔啉-4(5h)-酮 CAS No. 931325-46-1](/img/structure/B2425108.png)

7-溴吡咯并[1,2-A]喹喔啉-4(5h)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of several protein kinases and has been extensively studied for its potential therapeutic applications.

科学研究应用

化学合成与重排

- 1-溴吡咯并[1,2-a]喹喔啉是一种相关化合物,表现出有趣的化学性质,例如在水性酸中加热时重排为其异构的 3-溴化合物。这种重排可能是亲电的和分子间的,显示出该化合物在化学合成和转化中的潜力 (Cheeseman & Roy, 1968).

有机合成中的方法论

- 已经探索了合成喹喔啉-2(1H)-酮衍生物的新方法,包括由二茂铁催化的 N-芳基甘氨酸的电化学脱羧。这代表了有机合成中的一种新方法,有可能减少用电量 (Cui, Zhong, & Huang, 2023).

在药物化学中的应用

- 喹喔啉衍生物已被研究其在药物化学中的潜力。例如,吡唑并[1,5-a]喹喔啉-4(5H)-酮衍生物已被合成并评估为新型阿片受体调节剂。这突出了该化合物在药物发现和药理学研究中的相关性 (Yadav et al., 2022).

高通量筛选中的探索

- 使用 Ugi/脱保护/环化策略合成的喹啉并[3,4-b]喹喔啉-6(5H)-酮在药物化学中具有高通量筛选的潜力。这表明 7-溴吡咯并[1,2-A]喹喔啉-4(5h)-酮衍生物在促进发现新药化合物中的作用 (Li et al., 2017).

抗肿瘤活性

- 新型喹喔啉基异吲哚啉-1-酮已显示出有希望的体外抗肿瘤活性。这一研究领域强调了该化合物在开发潜在癌症治疗中的重要性 (Xi et al., 2021).

作用机制

Target of Action

It is synthesized for itsantineoplastic activity , suggesting that it may target cancer cells or specific proteins within these cells.

Mode of Action

Its synthesis involves a visible light-mediated ring opening and cyclization of aryl cyclopropanes . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target proteins.

Biochemical Pathways

Given its antineoplastic activity , it is likely that it affects pathways related to cell proliferation and survival, possibly by inhibiting key proteins in these pathways.

Result of Action

The result of the action of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One is suggested to be antineoplastic, indicating that it may inhibit the growth of cancer cells . .

Action Environment

Its synthesis involves a visible light-mediated process , suggesting that light conditions might influence its activity.

属性

IUPAC Name |

7-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCKOJOKKQPZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

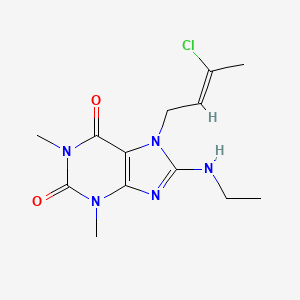

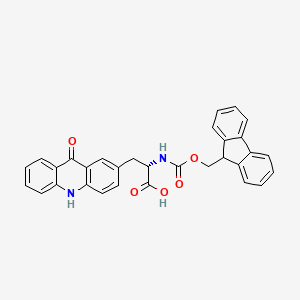

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)

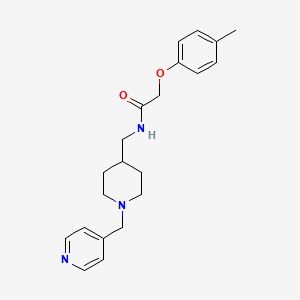

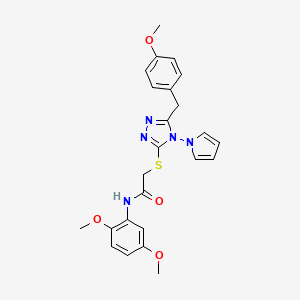

![3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid](/img/structure/B2425036.png)

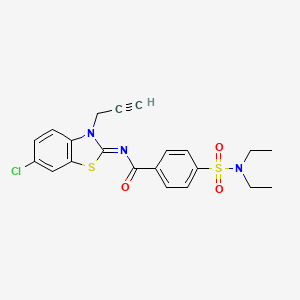

![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2425041.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2425046.png)